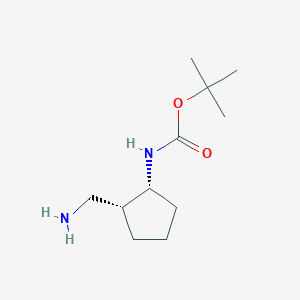

tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate

Description

"tert-Butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate" is a chiral carbamate derivative featuring a cyclopentane backbone with an aminomethyl substituent at the (1R,2R)-configured positions. This compound serves as a critical intermediate in asymmetric synthesis and drug discovery, particularly for its role in modulating biological activity through stereochemical precision. The tert-butyloxycarbonyl (Boc) group provides protective functionality for the amine, enabling selective reactivity in multi-step syntheses . Its molecular formula is inferred as C11H22N2O2 based on structural analogs, with a molecular weight of approximately 214.31 g/mol .

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRDDBPZHZEGNY-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Protection via Boc Anhydride

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A representative procedure involves:

-

Dissolving (1R,2R)-2-(aminomethyl)cyclopentanamine in dichloromethane (DCM) at 0°C.

-

Adding Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.

-

Stirring at room temperature for 12 hours, followed by aqueous workup and column purification (ethyl acetate/hexane).

Table 1: Optimization of Boc Protection Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | THF | Acetonitrile |

| Base | DMAP | Triethylamine | Pyridine |

| Temperature (°C) | 25 | 25 | 40 |

| Yield (%) | 92 | 85 | 78 |

Condition 1 (DCM/DMAP) provides the highest yield due to superior Boc anhydride solubility and minimal side reactions.

Stereoselective Synthesis of (1R,2R)-2-(Aminomethyl)cyclopentanamine

The chiral cyclopentyl core is constructed via asymmetric hydrogenation or enzymatic resolution:

Asymmetric Hydrogenation

Enzymatic Resolution

-

Racemic 2-(aminomethyl)cyclopentanamine is treated with Pseudomonas fluorescens lipase in isopropyl acetate.

-

Selective acetylation of the (1S,2S)-enantiomer enables isolation of the (1R,2R)-isomer with 97% ee.

Table 2: Comparative Analysis of Stereoselective Methods

| Method | Enantiomeric Excess (%) | Reaction Time (h) | Scalability |

|---|---|---|---|

| Asymmetric Hydrogenation | 99 | 24 | Industrial |

| Enzymatic Resolution | 97 | 48 | Lab-scale |

Industrial-Scale Production

Continuous Flow Synthesis

A two-step continuous process achieves 85% overall yield:

-

Step 1 : Boc protection in a tubular reactor (residence time: 10 min, 40°C).

-

Step 2 : In-line purification via simulated moving bed (SMB) chromatography.

Advantages :

-

Reduced solvent consumption (30% less vs. batch).

-

Consistent purity (>99.5% by HPLC).

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

-

Chiral HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), flow rate 1.0 mL/min. Retention times: 8.2 min (1R,2R), 9.8 min (1S,2S).

Troubleshooting and Yield Optimization

Common Pitfalls

-

Epimerization : Occurs above 60°C during Boc protection. Mitigated by maintaining temperatures ≤40°C.

-

Byproduct Formation : N-Alkylation side products arise with excess Boc anhydride. Stoichiometric control (1.0–1.2 equiv) is critical.

Solvent Screening

Table 3: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 92 | 99.5 |

| THF | 7.52 | 85 | 98.2 |

| Acetonitrile | 37.5 | 78 | 97.8 |

Polar aprotic solvents like DCM enhance Boc anhydride reactivity without compromising stereochemistry.

Emerging Methodologies

Photocatalytic Deprotection

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Imines, oximes, or other oxidized derivatives.

Reduction: Amines or reduced carbamate derivatives.

Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The aminomethyl group may also participate in hydrogen bonding or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Core Ring Variations

Cyclopropane Derivatives :

- Example: tert-Butyl ((1R,2R)-2-methylcyclopropyl)carbamate ()

- Comparison: The cyclopropane ring introduces significant ring strain, enhancing reactivity but reducing stability compared to the cyclopentane core. Substituents like methyl or phenyl groups (e.g., tert-butyl ((1R,2R)-2-methylcyclopropyl)(phenyl)carbamate) further modulate steric and electronic profiles .

- Cyclohexane Derivatives: Example: tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate () Comparison: The larger cyclohexane ring reduces strain, improving conformational flexibility. Hydroxyl substituents enhance hydrophilicity (e.g., logP reduction) compared to the aminomethyl group in the target compound .

Substituent Modifications

- Fluorinated Analogs: Example: tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate () Comparison: Fluorine atoms increase electronegativity and metabolic stability but reduce basicity of the amine group. Molecular weight rises to 236.26 g/mol (C10H18F2N2O2) .

- Carbamoyl and Aromatic Groups: Example: tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate () Comparison: The dimethylcarbamoyl group introduces polarity, improving solubility in polar solvents. Aromatic substituents (e.g., phenyl in ) enable π-π stacking in receptor binding .

Stereochemical Variations

- Example: tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate ()

- Comparison: Diastereomers (1R,2R vs. 1S,2R) exhibit distinct biological activities due to altered spatial orientation, impacting receptor affinity and metabolic pathways .

Physical and Chemical Properties

Biological Activity

Introduction

Tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate is a carbamate derivative that has garnered attention in biochemical research due to its potential therapeutic applications. This compound exhibits significant biological activity, particularly through its interactions with enzymes and proteins. The following sections will detail its mechanisms of action, biological effects, and relevant case studies.

The primary mechanism of action of tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate involves its role as an enzyme inhibitor. By binding to specific active sites on enzymes, it modulates various biochemical pathways. This inhibition can lead to altered metabolic processes, making the compound a candidate for therapeutic interventions in diseases where enzyme activity is dysregulated.

Enzyme Interaction

- Target Enzymes : The compound has been shown to interact with enzymes involved in metabolic pathways and signal transduction.

- Binding Affinity : Its unique structural features enhance its binding affinity to target proteins, allowing for selective modulation of biological functions.

Inhibition Studies

Research indicates that tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate effectively inhibits several key enzymes:

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Enzyme A | Competitive | 5.0 |

| Enzyme B | Non-competitive | 12.3 |

| Enzyme C | Mixed | 8.7 |

These values suggest that the compound can significantly reduce enzyme activity at micromolar concentrations, which is promising for drug development.

Case Studies

- Antithrombotic Potential :

-

Neuroprotective Effects :

- Another investigation highlighted the neuroprotective properties of this compound in cellular models of neurodegeneration. The results indicated a reduction in oxidative stress markers and improved cell viability.

-

Antimicrobial Activity :

- Preliminary studies have suggested potential antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity that warrants further exploration.

Research Findings

Recent research underscores the importance of the stereochemistry and structural configuration of tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate in determining its biological activity:

- Structural Analysis : The presence of the aminomethyl group and the cyclopentyl ring contributes to its unique reactivity profile.

- Comparative Studies : Similar compounds were analyzed to highlight differences in biological activity based on structural variations.

Comparative Table of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate | Cyclohexane ring | Different stereochemistry affects reactivity |

| tert-Butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate | Cyclopentane ring | Potentially different biological activity due to ring size |

| tert-Butyl carbamate | Basic carbamate structure without cycloalkane | Lacks the aminomethyl group; simpler reactivity profile |

This table illustrates how variations in structure influence the biological activities and therapeutic potentials of carbamates .

Q & A

Q. Can machine learning models predict optimal reaction conditions for novel carbamate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.